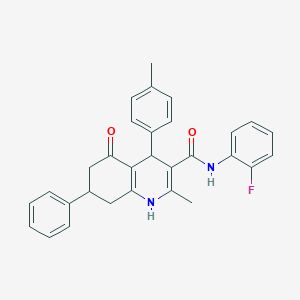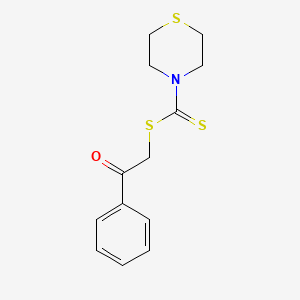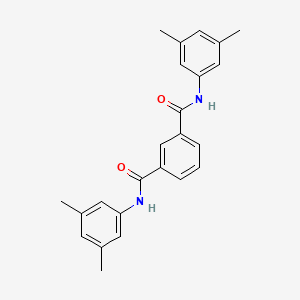
N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes fluorophenyl, methylphenyl, and quinolinecarboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate aniline derivatives with ketones under acidic or basic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can contribute to the design of materials with enhanced performance in various applications .
Wirkmechanismus
The mechanism of action of N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives and fluorophenyl-containing molecules. Examples include:
- N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
What sets N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C30H27FN2O2 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H27FN2O2/c1-18-12-14-21(15-13-18)28-27(30(35)33-24-11-7-6-10-23(24)31)19(2)32-25-16-22(17-26(34)29(25)28)20-8-4-3-5-9-20/h3-15,22,28,32H,16-17H2,1-2H3,(H,33,35) |
InChI-Schlüssel |
NXVCENMSPRGOID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=CC=C5F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-2-oxoethyl 2-[(1-adamantylcarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B15034610.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B15034613.png)
![4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15034619.png)
![3-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15034625.png)
![propan-2-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15034627.png)
![4-amino-N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15034630.png)
![N-(Adamantan-1-YL)-2-({6-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B15034642.png)
![5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B15034646.png)

![ethyl 6-bromo-2-{[(3-chlorophenyl)amino]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15034672.png)
![1-Butyl-3-(thiophen-2-ylcarbonyl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B15034683.png)

![(5Z)-3-(4-chlorobenzyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15034694.png)
![3-amino-4-(4-ethoxyphenyl)-6-methyl-N,N'-diphenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B15034696.png)
